![molecular formula C21H18O6S B288697 Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)
Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate, also known as BMSB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BMSB is a white crystalline powder that is highly soluble in organic solvents and has a molecular weight of 376.43 g/mol.
Scientific Research Applications
Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been widely used in scientific research due to its potential applications in various fields. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been used in the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has also been used in the development of new materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and prevent viral replication. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has several advantages for lab experiments. It is a cost-effective compound that is readily available. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has a high purity, which makes it suitable for use in various assays and experiments. However, Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has some limitations for lab experiments. It is highly soluble in organic solvents, which may limit its use in aqueous-based assays. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate is also a relatively new compound, and its full range of applications and limitations are not yet fully understood.
Future Directions
There are several future directions for the scientific research of Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate. One direction is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is to explore its anti-tumor properties and potential applications in cancer therapy. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate may also have potential applications in the development of new materials such as liquid crystals and polymers. Further research is needed to fully understand the mechanism of action and potential applications of Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate in various fields.
Conclusion
Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate, or Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate has anti-inflammatory, anti-tumor, and anti-viral properties and has been used in the development of new drugs and materials. The synthesis method of Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate is relatively simple, and the yield is high, making it a cost-effective compound for scientific research. Further research is needed to fully understand the mechanism of action and potential applications of Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate in various fields.
Synthesis Methods
The synthesis of Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate involves the reaction of 4-hydroxybenzoic acid with benzyl chloroformate and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate as a white crystalline powder with a high purity of over 98%. The synthesis method is relatively simple, and the yield is high, making Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate a cost-effective compound for scientific research.
properties
Product Name |
Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate |
|---|---|
Molecular Formula |
C21H18O6S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
benzyl 4-(4-methoxyphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C21H18O6S/c1-25-18-11-13-20(14-12-18)28(23,24)27-19-9-7-17(8-10-19)21(22)26-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
ONCRWOFNAQUFLG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)
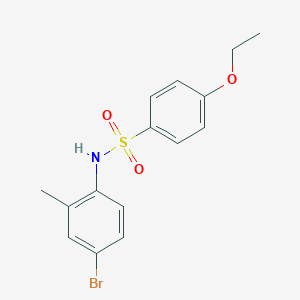
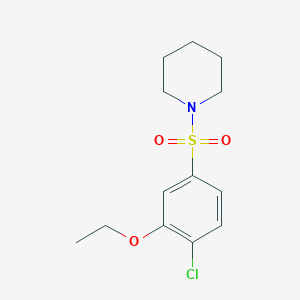
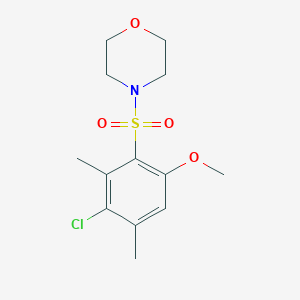
![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
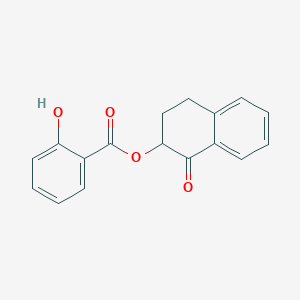
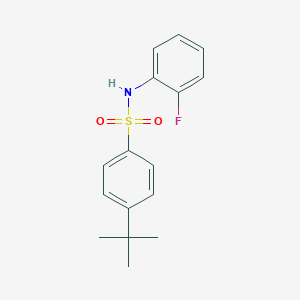
![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
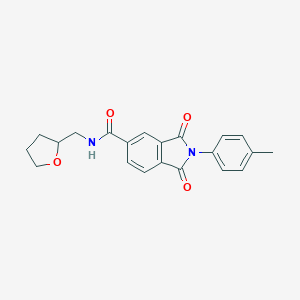
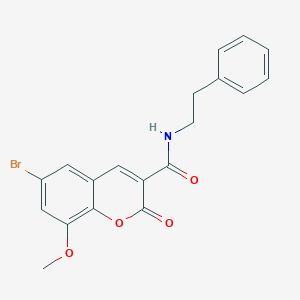
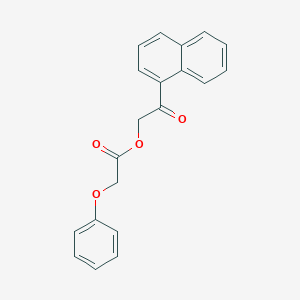
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
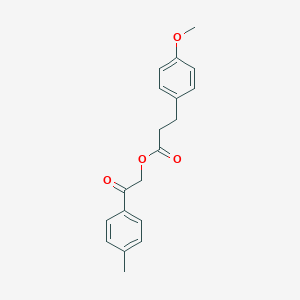
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)